7-[(3-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(3-CHLOROPHENYL)METHOXY]-6-HEXYL-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
The synthesis of 7-[(3-CHLOROPHENYL)METHOXY]-6-HEXYL-4-PHENYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step involves the reaction of the chromen-2-one core with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Alkylation with hexyl group: The final step involves the alkylation of the intermediate with hexyl bromide in the presence of a strong base like sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
7-[(3-CHLOROPHENYL)METHOXY]-6-HEXYL-4-PHENYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, anticancer, and antimicrobial properties, which could be explored for therapeutic applications.
Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-[(3-CHLOROPHENYL)METHOXY]-6-HEXYL-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar compounds to 7-[(3-CHLOROPHENYL)METHOXY]-6-HEXYL-4-PHENYL-2H-CHROMEN-2-ONE include other chromen-2-one derivatives such as:
- 7-[(3-CHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
- 7-[(3-CHLOROPHENYL)METHOXY]-6-METHYL-2,3-DIHYDRO-1H-CYCLOPENTA[C]CHROMEN-4-ONE
These compounds share a similar core structure but differ in the substituents attached to the chromen-2-one ring. The uniqueness of 7-[(3-CHLOROPHENYL)METHOXY]-6-HEXYL-4-PHENYL-2H-CHROMEN-2-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C28H27ClO3 |
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Molecular Weight |
447.0 g/mol |
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-6-hexyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C28H27ClO3/c1-2-3-4-6-13-22-16-25-24(21-11-7-5-8-12-21)17-28(30)32-27(25)18-26(22)31-19-20-10-9-14-23(29)15-20/h5,7-12,14-18H,2-4,6,13,19H2,1H3 |
InChI Key |
LRKHJYSLVJMGTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)Cl)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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